

Technical Support Center: OP-145 Clinical Trial Design

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Compound of Interest

Compound Name: OP-145

Cat. No.: B15566390

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide **OP-145**.

Frequently Asked Questions (FAQs)

Category	Question	Answer
General	What is OP-145?	OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It exhibits broad-spectrum activity against bacteria, including drug-resistant strains, and also possesses anti-biofilm and immunomodulatory properties. [1] [2]
	What is the primary mechanism of action for OP-145?	OP-145 primarily acts by disrupting the integrity of bacterial cell membranes. As a cationic peptide, it interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. It can also modulate the host's immune response.
Clinical Trial Design	What are the main challenges in designing clinical trials for antimicrobial peptides like OP-145?	Key challenges include potential cytotoxicity at higher concentrations, high manufacturing costs, and ensuring peptide stability and bioavailability at the site of infection. [3] [4] Additionally, defining appropriate clinical endpoints and selecting the right patient population can be complex.
	How can cytotoxicity be addressed in clinical trials?	A thorough dose-finding study is crucial to identify a

	therapeutic window that maximizes antimicrobial efficacy while minimizing toxicity to host cells.[5] For topical applications, formulation plays a key role in maintaining a high local concentration without significant systemic absorption.	
What are the considerations for patient selection in an OP-145 trial?	Patient selection should be based on confirmed bacterial infection, and ideally, the susceptibility of the causative pathogen(s) to OP-145. For conditions with high rates of spontaneous resolution, such as acute otitis media, it is important to enroll patients with persistent or recurrent infections to demonstrate a clear treatment effect.	
How should clinical endpoints be defined in trials for anti-infective agents like OP-145?	Endpoints should be clinically meaningful and may include microbiological clearance (eradication of the pathogen), clinical cure (resolution of signs and symptoms of infection), and for biofilm-related infections, prevention of recurrence.	
OP-145 in Otitis Media	What is a suitable clinical trial design for OP-145 in chronic suppurative otitis media (CSOM)?	A randomized, double-blind, placebo-controlled, multicenter study is a robust design. This design was used in a phase I/IIa trial of P60.4Ac (OP-145) ear drops in adults with CSOM.

What are specific challenges in designing trials for otitis media?

The diagnosis of otitis media can be challenging, and there is a high rate of spontaneous recovery in some forms of the condition, which can complicate the assessment of treatment efficacy. Including a placebo arm and having clear diagnostic criteria are essential.

Troubleshooting Guides

Issue: High Variability in In Vitro Efficacy Results

Potential Cause	Troubleshooting Step
Salt Concentration in Media	The antimicrobial activity of many AMPs, including derivatives of LL-37, can be inhibited by high salt concentrations. Test the efficacy of OP-145 in various media with physiological salt concentrations to better predict its in vivo activity.
Presence of Serum Proteins	OP-145 may bind to serum proteins, which can reduce its effective concentration. Conduct experiments in the presence of serum or albumin to assess the impact on its antimicrobial activity.
Peptide Degradation	OP-145, being a peptide, is susceptible to degradation by proteases. Ensure proper storage and handling of the peptide. For longer experiments, consider the stability of the peptide in the chosen experimental conditions.

Issue: Difficulty in Establishing a Dosing Regimen for Clinical Trials

Potential Cause	Troubleshooting Step
Balancing Efficacy and Toxicity	A narrow therapeutic window can make dosing challenging. Conduct comprehensive preclinical dose-ranging studies in relevant animal models to determine the optimal balance between antimicrobial activity and potential host cell toxicity.
Formulation and Delivery	The formulation can significantly impact the local concentration and stability of OP-145. For topical applications, experiment with different formulations (e.g., gels, creams) to optimize peptide release and stability at the target site.
Dosing Frequency	The half-life of the peptide in the target tissue will determine the required dosing frequency. Pharmacokinetic studies are essential to understand the local and systemic exposure to OP-145.

Experimental Protocols

Key Experiment: Phase I/IIa Clinical Trial of OP-145 (P60.4Ac) for Chronic Suppurative Otitis Media (CSOM)

Objective: To evaluate the safety and efficacy of ototopical **OP-145** in adults with CSOM.

Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, multicenter phase IIa study was conducted, preceded by a range-finding study.
- Participants: Adults with CSOM that was resistant to conventional antibiotic treatment.
- Intervention:
 - Treatment Group: Received **OP-145** ear drops (0.5 mg/mL).

- Control Group: Received placebo ear drops.
- Dosing Regimen: Drops were administered twice daily for two weeks.
- Outcome Measures:
 - Primary (Safety): Recording of adverse events, use of concomitant medications, laboratory tests (including general hematology and specific peptide antibodies), and audiometry.
 - Secondary (Efficacy): Assessment of treatment success based on blinded symptom scoring on otoscopy at baseline and at weeks 1, 2, 4, 8, and 10. Swabs from the middle ear and throat were taken for bacterial cultures.

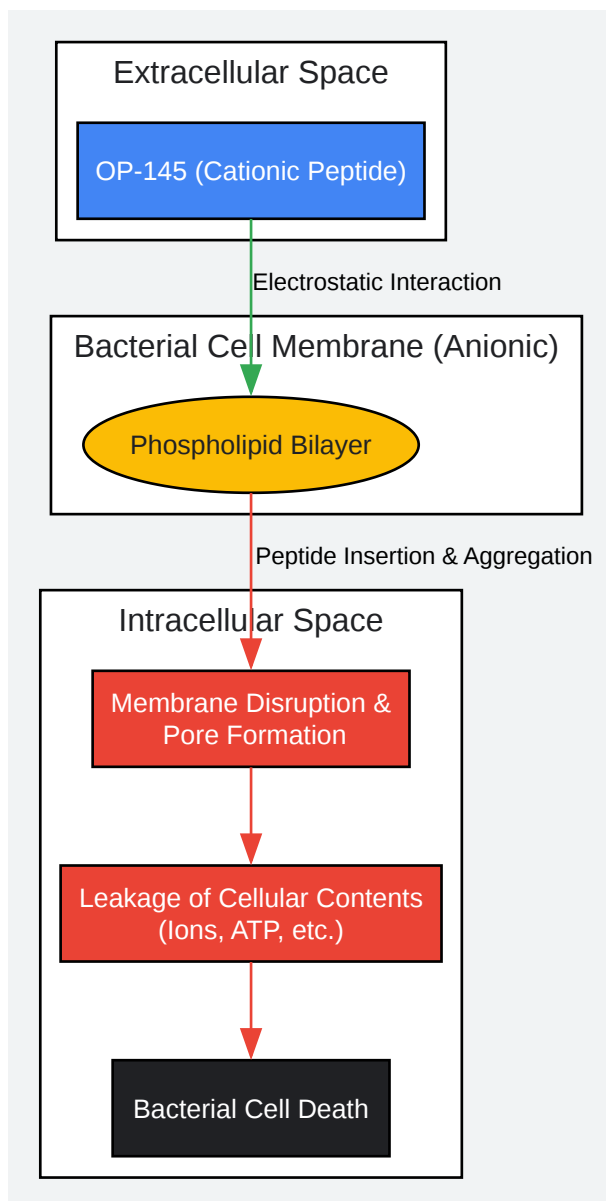
Data Presentation:

Table 1: Summary of the Phase I/IIa Clinical Trial Design for **OP-145** in CSOM

Parameter	Description
Study Phase	Phase I (range-finding) followed by Phase IIa
Study Design	Randomized, double-blind, placebo-controlled, multicenter
Patient Population	Adults with chronic suppurative otitis media (CSOM) resistant to antibiotic therapy
Treatment Arm	OP-145 (P60.4Ac) ototopical drops (0.5 mg/mL)
Control Arm	Placebo ototopical drops
Dosing Regimen	Twice daily for 2 weeks
Follow-up Period	10 weeks after therapy
Primary Endpoints	Safety and tolerability (adverse events, lab tests, audiometry)
Secondary Endpoints	Efficacy (treatment success based on otoscopy), microbiological clearance

Visualizations

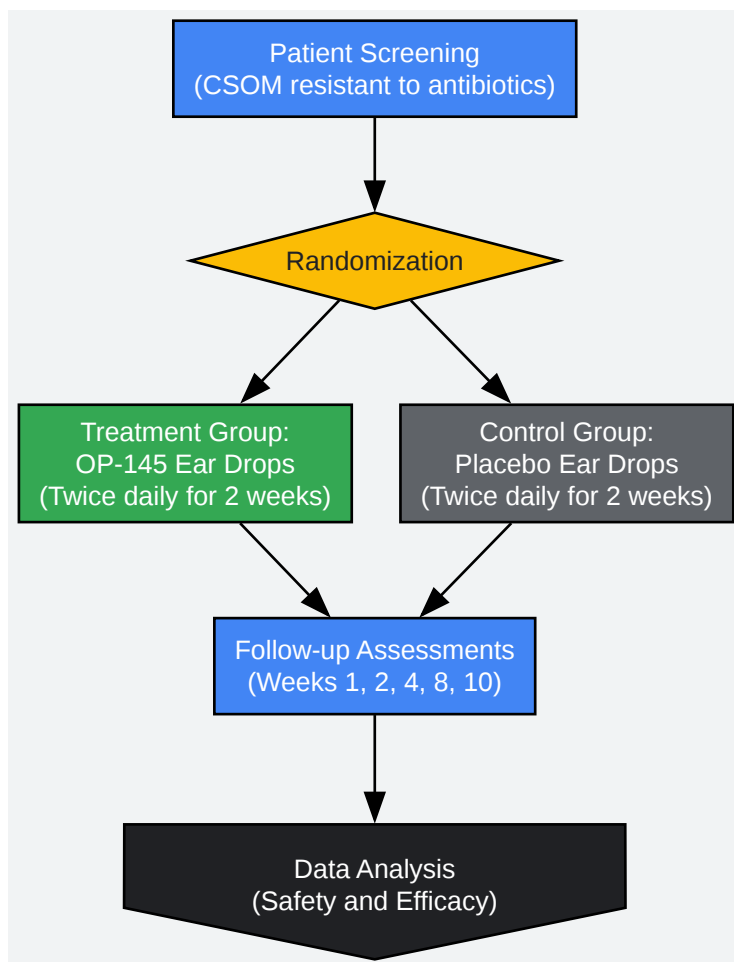
Signaling Pathway: Proposed Mechanism of OP-145 Action on Bacterial Cells



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Caption: Proposed mechanism of **OP-145**'s bactericidal action.

Experimental Workflow: OP-145 Clinical Trial for CSOM



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Caption: Workflow of the randomized controlled trial for **OP-145** in CSOM.

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